Tolylfluanid

Description

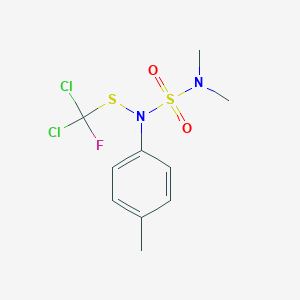

Structure

3D Structure

Properties

IUPAC Name |

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVWIQDYBVKITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042478 | |

| Record name | Tolylfluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline] | |

| Record name | Tolylfluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.52 g/cu cm | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C | |

| Record name | Tolylfluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

731-27-1 | |

| Record name | Tolylfluanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolylfluanid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolylfluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLYLFLUANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382277YXSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93 °C | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Tolylfluanid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways and manufacturing processes for Tolylfluanid (N-{[dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-(4-methylphenyl)sulfuric diamide), a broad-spectrum fungicide. The document details the primary chemical reactions, intermediate compounds, and reaction conditions. Quantitative data from cited literature is summarized, and detailed experimental protocols are provided for key synthetic steps. Additionally, diagrams of the synthesis pathways are presented to facilitate a clear understanding of the chemical transformations involved.

Introduction

This compound is a synthetic fungicide belonging to the sulfamide (B24259) class of chemicals. It is effective against a wide range of fungal pathogens on various crops. Understanding its synthesis is crucial for researchers involved in the development of new fungicides and for professionals in the agrochemical industry. This guide outlines the two primary synthesis routes for this compound, providing detailed procedural information where available in the public domain.

Synthesis Pathways

There are two principal pathways reported for the synthesis of this compound. Both routes involve the formation of a key sulfamide intermediate, which is then reacted with a dichlorofluoromethylthio moiety.

Pathway 1: From Dimethylamine (B145610) and Sulfuryl Chloride

This pathway begins with the reaction of dimethylamine and sulfuryl chloride to form dimethylaminosulfonyl chloride. This intermediate is then reacted with p-toluidine (B81030). The resulting N,N-dimethyl-N′-p-tolylsulfamide is subsequently reacted with dichlorofluoromethanesulfenyl chloride to yield this compound.[1]

Reaction Scheme:

-

(CH₃)₂NH + SO₂Cl₂ → (CH₃)₂NSO₂Cl + HCl

-

(CH₃)₂NSO₂Cl + CH₃C₆H₄NH₂ → (CH₃)₂NSO₂NHC₆H₄CH₃ + HCl

-

(CH₃)₂NSO₂NHC₆H₄CH₃ + ClSCFCl₂ → C₁₀H₁₃Cl₂FN₂O₂S₂ + HCl

Pathway 2: From 4-Methylbenzenesulfonyl Chloride and Dimethylamine

In an alternative industrial synthesis route, 4-methylbenzenesulfonyl chloride (tosyl chloride) reacts with dimethylamine to form an N,N-dimethyl-p-toluenesulfonamide intermediate. This intermediate is then reacted with a dichlorofluoromethylthio reagent to produce this compound.

Reaction Scheme:

-

CH₃C₆H₄SO₂Cl + (CH₃)₂NH → CH₃C₆H₄SO₂N(CH₃)₂ + HCl

-

CH₃C₆H₄SO₂N(CH₃)₂ + Dichlorofluoromethylthio reagent → this compound

Detailed Experimental Protocols

While precise, industrial-scale protocols are often proprietary, the following sections provide detailed methodologies for the key synthetic steps based on available literature.

Synthesis of N,N-Dimethyl-N'-p-tolylsulfamide (Intermediate for Pathway 1)

The synthesis of this key intermediate can be achieved through the reaction of dimethylaminosulfonyl chloride with p-toluidine.

Materials:

-

Dimethylaminosulfonyl chloride

-

p-Toluidine

-

Pyridine (B92270) (or other suitable base)

-

Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and a suitable base like pyridine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane.

-

Cool the mixture in an ice bath while stirring.

-

Slowly add a solution of dimethylaminosulfonyl chloride (1.1 equivalents) in the same solvent to the flask over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N,N-dimethyl-N'-p-tolylsulfamide by recrystallization or column chromatography.

Synthesis of Dichlorofluoromethanesulfenyl Chloride (Key Reagent)

The synthesis of this crucial reagent was developed in the late 1950s. An industrial method involves the reaction of trichloromethanesulfenyl chloride with hydrogen fluoride. This process requires specialized equipment to handle the corrosive reagents and to control the reaction conditions, such as elevated temperature and pressure. Vigorous stirring is essential to increase the yield.

Final Step: Reaction of N,N-Dimethyl-N'-p-tolylsulfamide with Dichlorofluoromethanesulfenyl Chloride

The final step in the synthesis of this compound involves the reaction of the N,N-dimethyl-N'-p-tolylsulfamide intermediate with dichlorofluoromethanesulfenyl chloride. This reaction introduces the active fungicidal moiety to the molecule.

General Procedure: The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The specific reaction conditions, such as solvent, temperature, and reaction time, need to be precisely controlled to ensure a high yield and purity of the final product.

Manufacturing Process

The industrial manufacturing of this compound requires precise control over several parameters to ensure high purity and yield.

Key Manufacturing Steps:

-

Reaction: The chemical reactions are carried out in industrial reactors under controlled temperature, pressure, and pH.

-

Crystallization: After the synthesis is complete, the crude this compound is purified by crystallization. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified product to crystallize out of the solution.

-

Filtration: The crystallized this compound is separated from the solvent and impurities by filtration.

-

Drying: The filtered product is then dried to remove any remaining solvent.

-

Formulation: The pure, dried this compound is then formulated into a commercial product, which may involve mixing it with other active ingredients, adjuvants, and carriers.

Quantitative Data Summary

| Parameter | Value | Reference |

| This compound Properties | ||

| Melting Point | 93-96 °C | [1] |

| Molar Mass | 347.24 g/mol | [1] |

| Density | 1.52 g/cm³ | [1] |

| Water Solubility (20 °C) | 0.9 mg/L | [1] |

| Intermediate Properties | ||

| Dichlorofluoromethanesulfenyl Chloride Boiling Point | 97-99.5 °C |

Synthesis Pathway Diagrams

Caption: Synthesis Pathway 1 for this compound.

References

Tolylfluanid's Fungicidal Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolylfluanid is a broad-spectrum, protective sulfamide (B24259) fungicide recognized for its multi-site mechanism of action. This characteristic makes it a valuable tool in fungicide resistance management strategies. This technical guide provides an in-depth exploration of the core fungicidal mechanism of this compound, focusing on its biochemical interactions within the fungal cell. While specific quantitative data for this compound is limited in publicly available literature, this paper synthesizes existing knowledge and draws parallels from closely related fungicides to elucidate its mode of action. The primary mechanism involves the non-specific reaction of this compound with intracellular thiols, leading to the disruption of critical enzymatic functions, particularly those involved in cellular respiration. This guide details the proposed biochemical pathways, presents available data in a structured format, and outlines relevant experimental protocols for further investigation.

Introduction

This compound, chemically known as N-dichlorofluoromethylthio-N',N'-dimethyl-N-p-tolylsulfamide, is a contact fungicide with a protective action against a wide range of fungal pathogens affecting fruits, vegetables, and ornamental crops[1][2]. Its classification by the Fungicide Resistance Action Committee (FRAC) in Group M6 underscores its multi-site activity, which is crucial for mitigating the development of fungicide resistance[3]. Unlike single-site fungicides that target a specific enzyme or protein, multi-site fungicides like this compound interact with multiple targets within the fungal cell, making it significantly more difficult for fungi to develop resistance.

The core of this compound's fungicidal activity lies in its electrophilic nature, which facilitates reactions with nucleophilic cellular components. This guide will delve into the specifics of these interactions and their consequences for fungal viability.

Core Mechanism of Action: Reaction with Cellular Thiols

The primary mechanism of action of this compound is its non-specific reaction with sulfhydryl (-SH) groups, or thiols, present in various cellular components. This reactivity is central to its broad-spectrum fungicidal effect.

The Electrophilic Nature of this compound

The this compound molecule contains a highly reactive dichlorofluoromethylthio (-SCC(Cl)₂F) moiety. The electron-withdrawing nature of the halogen atoms makes the sulfur atom electrophilic and susceptible to nucleophilic attack.

Reaction with Thiols

Cellular thiols, found in amino acids like cysteine and in antioxidant molecules like glutathione (B108866), are potent nucleophiles. The reaction between this compound and a generic thiol (R-SH) is proposed to proceed as follows:

-

Nucleophilic Attack: The sulfur atom of the thiol group attacks the electrophilic sulfur atom of the dichlorofluoromethylthio moiety of this compound.

-

Cleavage and Product Formation: This attack leads to the cleavage of the S-N bond in this compound, resulting in the formation of a disulfide (R-S-S-C(Cl)₂F) and N,N-dimethyl-N'-p-tolylsulfamide. Another potential reaction pathway involves the formation of thiophosgene, a highly reactive intermediate, which can then rapidly react with other cellular nucleophiles.

This depletion of free thiols and the modification of thiol-containing proteins have profound consequences for cellular function.

Biochemical Consequences of Thiol Depletion

The non-specific reaction of this compound with thiols disrupts numerous cellular processes, primarily through enzyme inhibition and the induction of oxidative stress.

Inhibition of Thiol-Dependent Enzymes

A vast array of enzymes rely on cysteine residues with free thiol groups for their catalytic activity and structural integrity. By reacting with these essential thiols, this compound can inactivate a multitude of enzymes, leading to a general disruption of cellular metabolism. Key enzyme groups likely affected include:

-

Dehydrogenases: Many dehydrogenases in critical metabolic pathways like glycolysis and the Krebs cycle contain essential cysteine residues.

-

Proteases: Cysteine proteases are involved in various cellular processes, including protein turnover and pathogenesis.

-

Enzymes of the Respiratory Chain: Several components of the mitochondrial electron transport chain contain thiol groups and are potential targets.

Disruption of Fungal Respiration

A major consequence of the widespread enzyme inhibition is the disruption of cellular respiration. While this compound is not a specific inhibitor of a single respiratory complex, its reaction with various thiol-containing enzymes and cofactors involved in the electron transport chain leads to a general suppression of respiratory activity. This inhibition of respiration deprives the fungal cell of ATP, the primary energy currency, ultimately leading to cell death.

Induction of Oxidative Stress

Glutathione is a key cellular antioxidant, protecting the cell from damage by reactive oxygen species (ROS). The reaction of this compound with glutathione depletes the cellular pool of this vital antioxidant. This depletion impairs the cell's ability to detoxify ROS, leading to a state of oxidative stress. Increased levels of ROS can damage lipids, proteins, and DNA, contributing to the fungicidal effect.

Quantitative Data

Specific quantitative data on the inhibition of fungal enzymes by this compound is scarce in the available literature. However, data from studies on the overall fungicidal efficacy, such as the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition, provide an indication of its potency.

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | Not specified | [4] |

Note: The table is populated with a placeholder as specific EC₅₀ values for this compound from the search results were not found. The reference indicates a study where EC₅₀ concentrations of various fungicides on Botrytis cinerea were used, implying such data exists but was not explicitly stated in the abstract.

Experimental Protocols

Investigating the multi-site mechanism of action of this compound requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Determination of Fungicidal Efficacy (EC₅₀)

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Protocol:

-

Fungal Culture: Grow the target fungal species on a suitable solid medium (e.g., Potato Dextrose Agar (B569324) - PDA).

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Amended Media Preparation: Prepare a series of PDA plates containing different concentrations of this compound by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. Ensure the final solvent concentration is consistent across all plates, including a solvent-only control.

-

Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing fungal colony onto the center of each amended and control plate.

-

Incubation: Incubate the plates at the optimal temperature for the fungal species in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Plot the percentage inhibition against the logarithm of the fungicide concentration and use a suitable statistical software (e.g., GraphPad Prism) to calculate the EC₅₀ value using a non-linear regression model (log(inhibitor) vs. response -- Variable slope).

Thiol Reactivity Assay (Ellman's Reagent)

Objective: To demonstrate the reaction of this compound with thiols.

Protocol:

-

Reagents:

-

Phosphate (B84403) buffer (pH 7.4)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution in phosphate buffer.

-

A thiol-containing compound (e.g., glutathione or cysteine) solution in phosphate buffer.

-

This compound solution in a suitable solvent (e.g., DMSO).

-

-

Reaction Mixture: In a microplate well or a cuvette, mix the phosphate buffer, the thiol solution, and the this compound solution (or solvent control).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period.

-

Color Development: Add the DTNB solution to the reaction mixture. DTNB reacts with remaining free thiols to produce a yellow-colored product (TNB²⁻), which absorbs light at 412 nm.

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

-

Analysis: A decrease in absorbance in the presence of this compound compared to the control indicates a reduction in the concentration of free thiols due to reaction with the fungicide.

Fungal Respiration Assay (Oxygen Consumption)

Objective: To measure the effect of this compound on the oxygen consumption rate of fungal cells.

Protocol:

-

Fungal Cell Suspension: Grow the fungus in a liquid medium, harvest the mycelia by filtration, wash with a suitable buffer, and resuspend in the same buffer to a known concentration.

-

Respirometer: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen concentration in a sealed chamber.

-

Measurement:

-

Add the fungal cell suspension to the chamber and allow the basal oxygen consumption rate to stabilize.

-

Inject a known concentration of this compound (or solvent control) into the chamber.

-

Continuously record the oxygen concentration over time.

-

-

Data Analysis: Calculate the rate of oxygen consumption before and after the addition of this compound. A decrease in the rate indicates inhibition of respiration.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed multi-site mechanism of action of this compound in fungal cells.

Experimental Workflow for Assessing Thiol Reactivity

Caption: Workflow for the Ellman's reagent-based thiol reactivity assay.

Conclusion

This compound's fungicidal activity stems from its multi-site mechanism of action, primarily driven by the electrophilic nature of its dichlorofluoromethylthio moiety. The non-specific reaction with a wide range of cellular thiols leads to the inactivation of numerous essential enzymes, disruption of mitochondrial respiration, and induction of oxidative stress. This multi-pronged attack makes it a robust and durable fungicide with a low risk of resistance development. While direct quantitative data for this compound's interaction with specific fungal enzymes is an area for future research, the collective evidence strongly supports the proposed mechanism. Further studies employing the outlined experimental protocols can provide more detailed insights into the specific molecular targets and the kinetics of their inactivation, aiding in the development of next-generation fungicides and the optimization of resistance management strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: BAY 49854) [sitem.herts.ac.uk]

- 3. Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action - PMC [pmc.ncbi.nlm.nih.gov]

Tolylfluanid (CAS 731-27-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolylfluanid (CAS No. 731-27-1) is a broad-spectrum sulfamide (B24259) fungicide. This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, analytical methodologies for its detection, and a detailed examination of its toxicological profile. Particular focus is placed on its mechanism of action as an endocrine disruptor, specifically its impact on insulin (B600854) signaling and glucocorticoid receptor activation. This guide synthesizes scientific literature to present quantitative data in structured tables, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for the scientific community.

Physicochemical Properties

This compound is a colorless and odorless solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃Cl₂FN₂O₂S₂ | [2] |

| Molecular Weight | 347.26 g/mol | [3] |

| Melting Point | 93-96 °C | [4] |

| Vapor Pressure | <1.3 mPa (20°C) | [4] |

| Solubility in Water | 0.9 mg/L (20 °C) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.90 | [5] |

| Hydrolysis Half-Life | 12 days (pH 4), 29 hours (pH 7), <10 minutes (pH 9) | [6] |

Analytical Methodologies

The determination of this compound residues in various matrices is crucial for regulatory and research purposes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

A validated method for the simultaneous determination of five organochlorine pesticides, including this compound, in agricultural products utilizes GC-MS/MS.[7]

Experimental Protocol: GC-MS/MS Analysis of this compound in Agricultural Products [7]

-

Sample Preparation (QuEChERS-based):

-

Maintain the food sample at -20°C until extraction to prevent degradation.

-

Homogenize the sample with acetonitrile (B52724).

-

Perform salting out using anhydrous magnesium sulfate (B86663) and sodium chloride in the presence of citrate (B86180) salts.

-

Clean up the extract using Graphite Carbon and C18 Solid Phase Extraction (SPE) cartridges.

-

-

GC-MS/MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A Series GC (or equivalent)

-

Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Injector: Splitless mode with optimized temperature, splitless time, and overpressure. For liver fractions, an optimal combination of injector temperature, splitless time, and overpressure can be determined using a central composite design.[1]

-

Internal Standard: Endrin can be used for quantification in liver fractions.[1]

-

Method Validation Data: [7]

| Matrix | Spiking Level (µg/g) | Recovery Rate (%) | RSDr (%) | RSDR (%) |

| Agricultural Products | 0.01 | 86.7 - 96.1 | < 15.2 | < 19.9 |

| (unspecified) | 0.1 | 86.7 - 96.1 | < 8.8 | < 12.7 |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound.[5][8]

Experimental Protocol: HPLC Analysis of this compound [5][8]

-

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

-

Column:

-

Newcrom R1 reverse-phase column (or equivalent).[8]

-

-

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and an acidifier.

-

For standard UV detection, phosphoric acid can be used.

-

For MS-compatible applications, replace phosphoric acid with formic acid.[5]

-

-

Detection:

-

UV detection at a suitable wavelength or mass spectrometry.

-

Toxicology

This compound is classified as likely to be carcinogenic to humans by the US EPA and is recognized as an endocrine-disrupting chemical (EDC).[9][10] Its toxicity profile is summarized below.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | >1000 mg/kg | [4] |

| Acute Dermal LD₅₀ | Rat | Dermal | >5000 mg/kg | [4] |

| Acute Inhalation LC₅₀ | Rat | Inhalation | 0.2-0.3 mg/L | [4] |

Metabolism

This compound is rapidly and almost completely absorbed from the gastrointestinal tract and is extensively metabolized.[4][11]

-

In Rats: Following oral administration, over 95% of the dose is absorbed.[12] The majority is excreted in the urine within 48 hours.[12] The main metabolite from the phenyl-labeled this compound is 4-(dimethylaminosulfonylamino)benzoic acid.[13] When labeled at the dichlorofluoromethyl group, the major urinary metabolite is thiazolidine-2-thione-4-carboxylic acid (TTCA).[11]

-

In Goats: In lactating goats, the highest tissue concentrations are found in the kidney and liver. Only a small fraction (0.24%) of the administered dose is secreted in the milk.[12]

Endocrine Disruption: Impact on Insulin Signaling

This compound has been shown to impair insulin signaling in various cell types, suggesting a potential role in the development of insulin resistance.[6][14]

Experimental Protocol: Assessment of this compound's Effect on Insulin Signaling in Adipocytes [15]

-

Cell Culture:

-

Use primary rodent (e.g., from C57BL/6 mice) or human adipocytes.

-

-

Treatment:

-

Expose adipocytes to this compound (e.g., 100 nM) for a specified period (e.g., 48 hours).

-

-

Insulin Stimulation:

-

Acutely stimulate the cells with insulin at various concentrations (e.g., 1 nM, 10 nM).

-

-

Analysis of Akt Phosphorylation:

-

Lyse the cells and perform Western blotting to determine the phosphorylation status of Akt, a key downstream effector of the insulin signaling pathway.

-

-

Analysis of Insulin Receptor Substrate-1 (IRS-1):

-

Measure IRS-1 mRNA and protein levels using qPCR and Western blotting, respectively, to investigate the mechanism of insulin resistance.

-

Signaling Pathway: this compound-Induced Insulin Resistance

The following diagram illustrates the proposed mechanism by which this compound impairs insulin signaling in adipocytes.

Caption: this compound impairs insulin signaling by reducing IRS-1 levels.

Glucocorticoid Receptor Activation

This compound has been shown to activate the glucocorticoid receptor (GR), which may contribute to its metabolic disruption effects.[16]

Experimental Protocol: Glucocorticoid Receptor Activation Assay [17][18]

-

Cell Line:

-

Use a suitable cell line expressing the glucocorticoid receptor, such as U2OS or A549 cells.

-

-

Assay Principle:

-

Utilize a transcription factor assay kit that detects the binding of activated GR to a specific DNA consensus sequence immobilized on a 96-well plate.

-

-

Procedure:

-

Prepare nuclear extracts from cells treated with this compound or a control compound (e.g., dexamethasone).

-

Add the nuclear extracts to the wells of the assay plate and incubate to allow for GR binding.

-

Detect the bound GR using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Measure the colorimetric signal at 450 nm.

-

Workflow: Glucocorticoid Receptor Activation Assay

The following diagram outlines the general workflow for a GR activation assay.

Caption: Workflow for assessing glucocorticoid receptor activation.

Environmental Fate

This compound's stability in the environment is pH-dependent, with faster degradation occurring at higher pH values.[4] In aerobic media, it degrades to N,N-dimethyl-N'-(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide.[4] The half-life of this compound is generally considered to be less than 14 days, while its degradation product, DMST, is more persistent with a half-life of 50-70 days.[4]

Conclusion

This technical guide provides a consolidated overview of the scientific literature on this compound. The presented data on its physicochemical properties, detailed analytical methods, and toxicological profile, particularly its role as an endocrine disruptor affecting insulin signaling and glucocorticoid receptor activation, offer a valuable resource for researchers, scientists, and professionals in drug development. The structured presentation of quantitative data and experimental protocols, along with visual diagrams of key pathways, facilitates a deeper understanding of this compound's characteristics and biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 731-27-1 | LGC Standards [lgcstandards.com]

- 3. This compound PESTANAL , analytical standard 731-27-1 [sigmaaldrich.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Cellular fatty acid level regulates the effect of this compound on mitochondrial dysfunction and insulin sensitivity in C2C12 skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Single-Laboratory Validation Study of Simultaneous Determination Methodfor Five Organochlorine Unstable Pesticides in Agricultural Products by GC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. 780. This compound (Pesticide residues in food: 1988 evaluations Part II Toxicology) [inchem.org]

- 12. Pesticide residues in food:2002 - this compound [inchem.org]

- 13. fao.org [fao.org]

- 14. The novel endocrine disruptor this compound impairs insulin signaling in primary rodent and human adipocytes through a reduction in insulin receptor substrate-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Novel Endocrine Disruptor this compound Impairs Insulin Signaling in Primary Rodent and Human Adipocytes through a Reduction in Insulin Receptor Substrate-1 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scientificlabs.ie [scientificlabs.ie]

- 17. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Tolylfluanid: Molecular and Physical Properties

This document provides the core molecular and physical data for Tolylfluanid, a fungicide and wood preservative. The information is presented for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Formula

This compound is an organic compound known for its application as an active ingredient in fungicidal products.[1] It is chemically designated as N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline.[2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and modeling applications.

| Property | Value | Source |

| Molecular Formula | C10H13Cl2FN2O2S2 | [1][2][3][4][5][6] |

| Molecular Weight | 347.26 g/mol | [4][6] |

| CAS Registry Number | 731-27-1 | [3][5] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H13Cl2FN2O2S2 | CID 12898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. esslabshop.com [esslabshop.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 731-27-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Tolylfluanid Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolylfluanid is a broad-spectrum fungicide belonging to the sulfamide (B24259) class. Its efficacy and environmental fate are significantly influenced by its solubility in various media. Understanding the solubility of this compound in both aqueous and organic solvents is crucial for developing stable formulations, predicting its environmental transport and bioaccumulation potential, and designing effective analytical methods for its detection. This technical guide provides an in-depth overview of the solubility of this compound, including quantitative data, detailed experimental protocols, and a workflow for its solubility determination.

Data Presentation: Solubility of this compound

The solubility of this compound in water and a range of organic solvents has been determined and is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 0.9 mg/L | [1][2] |

| Toluene | 20 | 0.9 g/mL | [3] |

| Toluene | 25 | 1.06 g/mL | [3] |

| Toluene | 30 | 1.2 g/mL | [3] |

| Hexane | 20 | 0.03 g/mL | [3] |

| Hexane | 25 | 0.05 g/mL | [3] |

| Hexane | 30 | 0.05 g/mL | [3] |

| Acetone | Miscible in all proportions | [4] | |

| Ethanol | Miscible in all proportions | [4] | |

| Ethyl acetate | Miscible in all proportions | [4] | |

| Methylene chloride | Miscible in all proportions | [4] |

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. Standardized methods are employed to ensure accuracy and reproducibility. Below are detailed methodologies for determining the solubility of this compound in water and organic solvents.

Determination of Water Solubility (OECD Guideline 105)

Given the low aqueous solubility of this compound (0.9 mg/L), the Column Elution Method , as described in OECD Guideline 105, is the most appropriate technique.[1][5][6][7]

Principle: A column is packed with an inert carrier material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration of several consecutive fractions is constant, it is considered to be the saturation concentration, i.e., the water solubility.[8][9][10]

Apparatus:

-

Thermostatted column with a porous support (e.g., glass frit).

-

Inert carrier material (e.g., glass beads, silica (B1680970) gel).

-

Constant-flow pump or leveling vessel to deliver water at a controlled rate.

-

Fraction collector.

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)).

Procedure:

-

Preparation of the Column:

-

An excess of this compound is dissolved in a volatile organic solvent.

-

A known amount of the inert carrier material is coated with the this compound solution.

-

The solvent is evaporated under a gentle stream of nitrogen, leaving a thin layer of this compound on the carrier material.

-

The coated carrier material is packed into the column.

-

-

Elution:

-

Degassed, purified water is passed through the column at a constant, low flow rate. The temperature is maintained at 20 ± 0.5 °C.[1]

-

The eluate is collected in fractions of a defined volume.

-

-

Analysis:

-

The concentration of this compound in each fraction is determined using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

-

Determination of Solubility:

-

A graph of concentration versus fraction number (or time) is plotted.

-

The solubility is the mean concentration of at least five consecutive fractions that are in the plateau region of the concentration curve (i.e., where the concentration is constant).

-

Determination of Solubility in Organic Solvents (Shake-Flask Method)

For determining the solubility of this compound in organic solvents, the Shake-Flask Method is a widely used and reliable technique.[2][11][12][13][14]

Principle: An excess amount of the solid solute is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined.[11][14]

Apparatus:

-

Erlenmeyer flasks with stoppers.

-

Thermostatically controlled shaker or water bath.

-

Centrifuge or filtration apparatus (e.g., syringe filters).

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

-

Sample Preparation:

-

An excess amount of crystalline this compound is added to a flask containing a known volume of the organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

-

Equilibration:

-

The flask is sealed and placed in a thermostatically controlled shaker or water bath.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Phase Separation:

-

After equilibration, the flask is allowed to stand at the test temperature to allow the undissolved solid to settle.

-

An aliquot of the supernatant is carefully withdrawn. To ensure no solid particles are transferred, the aliquot is centrifuged or filtered through a membrane filter compatible with the solvent.

-

-

Analysis:

-

The concentration of this compound in the clear, saturated solution is determined by a suitable and validated analytical method. The solution may need to be diluted with the same solvent to fall within the linear range of the analytical instrument.

-

-

Calculation:

-

The solubility is calculated from the measured concentration, taking into account any dilution factors. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the water solubility of this compound using the Column Elution Method.

Caption: Workflow for determining the water solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter that dictates its behavior in both biological and environmental systems. It exhibits very low solubility in water but is readily soluble in many common organic solvents. The standardized experimental protocols outlined in this guide, such as the OECD 105 column elution method for aqueous solubility and the shake-flask method for organic solvents, are essential for obtaining reliable and reproducible data. This information is indispensable for professionals in research and development for the formulation of effective and safe products containing this compound.

References

- 1. oecd.org [oecd.org]

- 2. enamine.net [enamine.net]

- 3. This compound | C10H13Cl2FN2O2S2 | CID 12898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

- 10. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. bioassaysys.com [bioassaysys.com]

Tolylfluanid in Aqueous Environments: A Technical Guide to Hydrolysis and Photolysis

For Immediate Release

This technical guide provides a comprehensive overview of the abiotic degradation of Tolylfluanid in aqueous solutions, focusing on hydrolysis and photolysis. The information is targeted toward researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and degradation pathways.

Hydrolysis of this compound

This compound is susceptible to hydrolysis, with its stability being highly dependent on the pH of the aqueous solution. The primary degradation product of this compound hydrolysis is N,N-dimethyl-N'-p-tolylsulfamide (DMST).

Quantitative Hydrolysis Data

The rate of hydrolysis of this compound has been investigated at various pH levels and temperatures. The degradation follows first-order kinetics. The half-life (DT50) values are summarized in the table below.

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 4 | 22 | 11.7 - 12 days | [1][2] |

| 7 | 22 | 29 - 29.1 hours | [1] |

| 7 | 20 | 1.9 days | [3] |

| 9 | Room Temperature | <10 minutes (immediately undetectable) | [1][2] |

Note: this compound's instability is so pronounced at pH 9 that a precise half-life calculation was not possible as the parent compound was not detected even in immediate sample analysis[1].

In contrast, the major hydrolysis product, DMST, is stable to further hydrolysis, with a calculated half-life of over a year at 22°C across pH 4, 7, and 9[1].

Experimental Protocol for Hydrolysis Studies

The following provides a generalized methodology for assessing the hydrolysis of this compound in aqueous solutions, based on cited studies.

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound (analytical standard)

-

Sterile buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Constant temperature incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a C18 column.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

Procedure:

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable organic solvent like acetonitrile. Aliquots of the stock solution are then added to the sterile buffer solutions (pH 4, 7, and 9) to achieve the desired initial concentration (e.g., 1 mg/L). The use of a small volume of organic solvent is recommended to minimize its effect on the hydrolysis rate.

-

Incubation: The test solutions are incubated in the dark at constant temperatures (e.g., 20°C, 30°C, 40°C)[1]. The exclusion of light is crucial to prevent any potential photolytic degradation.

-

Sampling: Samples are collected from each test solution at predetermined time intervals. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

-

Sample Analysis: The concentration of this compound and its degradation product, DMST, in the collected samples is determined by a validated analytical method, typically reverse-phase HPLC[1].

-

Data Analysis: The degradation rate constants and half-lives (DT50) are calculated from the decline in the concentration of this compound over time using first-order reaction kinetics.

Hydrolysis Pathway of this compound

The hydrolysis of this compound involves the cleavage of the N-S (sulfamide) bond, leading to the formation of the stable metabolite DMST.

Caption: Hydrolytic degradation pathway of this compound.

Photolysis of this compound

The potential for photodegradation of this compound and its primary hydrolysis product, DMST, in aqueous solutions is a key factor in its environmental fate.

Direct and Indirect Photolysis

Direct photolysis of this compound in aqueous solution is not expected to be a significant degradation pathway. This is because this compound does not absorb light at wavelengths above 290 nm, which is the lower limit of solar radiation reaching the Earth's surface[1].

However, the major hydrolysis product, DMST, can undergo photodegradation. The photodegradation of DMST in natural waters is influenced by indirect phototransformation processes involving reactive species like triplet-state organic matter[4]. The rate of photodegradation of DMST is observed to be higher in coastal water compared to seawater or deionized water[4].

Quantitative Photolysis Data for DMST

While direct photolysis of this compound is negligible, the photolytic fate of its primary degradant, DMST, is relevant.

| Compound | Medium | Half-life (DT50) | Key Findings | Reference |

| DMST | Natural Waters | 2.7 days | Transformation is considerably faster than DMSA (a related compound). Indirect photodegradation is the main process. | [4] |

| DMST | Aqueous Solution | Minimum of ~2 months (30° N) to 3 months (50° N) | Estimated environmental direct photolysis half-life. | [1] |

The major phototransformation product of DMST in natural waters has been identified as N,N-dimethylsulfamide (DMS), which is generated through indirect photodegradation processes[4].

Experimental Protocol for Photolysis Studies

The following outlines a general methodology for assessing the photolysis of a substance like DMST in an aqueous solution.

Objective: To determine the rate and pathway of photolysis of DMST in aqueous solution.

Materials:

-

DMST (analytical standard)

-

Purified water (e.g., deionized, Milli-Q) and natural water samples (e.g., coastal water, seawater).

-

A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters) or a mercury lamp with a Duran 50 filter[1].

-

Quartz reaction vessels.

-

A chemical actinometer to measure the light intensity.

-

HPLC system for sample analysis.

-

Optionally, photosensitizers (e.g., humic acids) can be added to study indirect photolysis.

Procedure:

-

Preparation of Test Solutions: Solutions of DMST are prepared in the desired aqueous media (e.g., purified water, natural water) at a known concentration.

-

Irradiation: The test solutions in quartz vessels are exposed to the light source at a constant temperature (e.g., 25°C)[1]. Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation.

-

Sampling: Aliquots are withdrawn from the irradiated and dark control solutions at specific time intervals.

-

Sample Analysis: The concentration of DMST and its photoproducts is quantified using a suitable analytical method like HPLC[1].

-

Quantum Yield Determination: The quantum yield (Φ) is calculated from the rate of disappearance of the compound and the measured rate of light absorption by the system. The environmental half-life can then be estimated using modeling software that incorporates the quantum yield and solar irradiance data for specific latitudes and seasons[1].

Photolysis Pathway of DMST

The photodegradation of DMST, the primary hydrolysis product of this compound, proceeds via indirect photolysis in natural waters to form DMS.

Caption: Photodegradation pathway of DMST in natural waters.

Conclusion

The abiotic fate of this compound in aqueous environments is primarily governed by pH-dependent hydrolysis, leading to the formation of the stable metabolite DMST. Direct photolysis of this compound is insignificant. However, DMST is susceptible to indirect photodegradation in natural waters, forming DMS. Understanding these degradation pathways and kinetics is crucial for assessing the environmental risk and persistence of this compound. This guide provides foundational data and methodologies for professionals engaged in the study of this compound.

References

Environmental Fate and Degradation of Tolylfluanid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolylfluanid (N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-p-tolylsulfamide) is a broad-spectrum fungicide that has been utilized in agriculture to protect various crops from fungal diseases. Understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for ensuring environmental safety. This technical guide provides an in-depth overview of the current scientific knowledge regarding the hydrolysis, photolysis, and microbial degradation of this compound in various environmental compartments. The information is presented to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and regulation of agrochemicals.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a primary degradation route for this compound in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. This compound is more stable under acidic conditions and hydrolyzes rapidly in neutral to alkaline conditions. The primary hydrolysis product is N,N-dimethyl-N'-p-tolylsulfamide (DMST).[1][2]

A standardized method to assess the abiotic hydrolysis of chemical substances is outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".

-

Test Substance: Radiolabelled (e.g., ¹⁴C) or non-labelled this compound of known purity.

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer). The concentration of the test substance should not exceed 10⁻² M or half of its water solubility.

-

Test Conditions: The test is conducted in the dark to prevent photolysis. A preliminary test is often performed at 50 °C for 5 days to quickly assess stability. For substances that show degradation, definitive tests are conducted at controlled temperatures, typically in the range of 20-25 °C.

-

Sampling and Analysis: At appropriate time intervals, aliquots of the test solutions are withdrawn. The concentration of the parent compound and its degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS). For radiolabelled studies, Liquid Scintillation Counting (LSC) can be used to quantify the total radioactivity, followed by chromatographic separation to identify and quantify the parent compound and metabolites.

-

Data Analysis: The degradation rate constants (k) and the half-lives (DT₅₀) are calculated for each pH value, assuming pseudo-first-order kinetics.

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 4 | 22 | 12 days | [1] |

| 7 | 22 | 29 hours | [1] |

| 9 | 22 | < 10 minutes | [1] |

| 7.7-8.0 | Not Specified | Considered degraded after 14 days | [2] |

Photolysis in Water

Photolysis, or the degradation of a molecule by light, can be another important degradation pathway for this compound in the aquatic environment, particularly for its primary degradation product, DMST.

The OECD Guideline 316, "Phototransformation of Chemicals in Water – Direct Photolysis," provides a tiered approach to assess the direct photodegradation of a chemical.

-

Test Substance: A solution of this compound in purified, sterile water is prepared. The use of a radiolabelled test substance is recommended for accurate mass balance.

-

Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.

-

Test Conditions: The test is conducted at a constant temperature. Control samples are incubated in the dark to measure hydrolysis or other non-photolytic degradation.

-

Sampling and Analysis: Samples are taken from the irradiated and dark control solutions at various time points. The concentration of the parent compound and its photoproducts are determined by analytical methods like HPLC or LC-MS.

-

Quantum Yield and Half-life: The quantum yield, which is a measure of the efficiency of a photochemical process, is determined. This value can then be used in models to estimate the environmental half-life under different light conditions and geographical locations.

-

Specific quantitative data on the quantum yield and photolytic half-life of this compound itself is limited in the reviewed literature.

-

The primary hydrolysis product, DMST, undergoes photodegradation. The half-life of DMST in natural waters has been measured to be between 50 and 70 days.[2]

Biotic Degradation

Microbial degradation is a key process in the dissipation of this compound in soil and aquatic systems.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is rapidly degraded in soil by microorganisms. The primary degradation pathway involves the cleavage of the N-S bond to form DMST. DMST is further degraded, albeit at a slower rate, to other metabolites, including dimethylsulfamide (DMS).

The OECD Guideline 307 provides a framework for studying the aerobic and anaerobic transformation of chemicals in soil.

-

Test Soil: Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are used. The soil moisture is typically adjusted to 40-60% of its maximum water holding capacity.

-

Test Substance Application: Radiolabelled (¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C) in a flow-through system or biometer flasks that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

-

Sampling and Extraction: At various time intervals, replicate soil samples are taken and extracted with appropriate solvents (e.g., acetonitrile, methanol).

-

Analysis: The extracts are analyzed by methods such as HPLC with radiometric detection and/or LC-MS to identify and quantify the parent compound and its transformation products. The amount of non-extractable residues (bound residues) and mineralized ¹⁴CO₂ are also determined.

-

Data Analysis: The degradation half-lives (DT₅₀ and DT₉₀) of this compound and its major metabolites are calculated using appropriate kinetic models.

| Compound | Soil Type | Temperature (°C) | DT₅₀ | Major Metabolites | Reference |

| This compound | Not specified | Not specified | < 1 day | DMST | [3] |

| DMST | Not specified | Not specified | 50-70 days | Dimethylsulfamide (DMS) | [2] |

Environmental Mobility

The mobility of this compound and its degradation products in soil is a critical factor in determining their potential to leach into groundwater.

Soil Sorption

The sorption of a chemical to soil particles influences its availability for degradation and transport. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to assess the mobility of a substance.

The OECD Guideline 106 describes the batch equilibrium method to determine the soil adsorption/desorption coefficients.

-

Test Soils: A minimum of five different soil types with varying properties (organic carbon content, clay content, pH) are recommended.

-

Test Solutions: Solutions of the test substance (e.g., ¹⁴C-Tolylfluanid or DMST) are prepared in 0.01 M CaCl₂ solution. A range of concentrations is used to establish an adsorption isotherm.

-

Equilibration: Known masses of soil are equilibrated with the test solutions for a predetermined period (e.g., 24 hours) with agitation.

-

Analysis: After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The organic carbon normalized adsorption coefficient (Koc) is then determined by dividing Kd by the fraction of organic carbon in the soil.

| Compound | Koc (mL/g) | Mobility Classification | Reference |

| This compound | 2220 | Immobile | [3] |

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathways of this compound and the general experimental workflows for studying its environmental fate.

Caption: Hydrolysis degradation pathway of this compound.

Caption: Aerobic soil metabolism pathway of this compound.

Caption: Experimental workflow for a hydrolysis study (OECD 111).

Caption: Experimental workflow for an aerobic soil metabolism study (OECD 307).

Conclusion

This compound is characterized by its rapid degradation in the environment, primarily through hydrolysis and aerobic soil metabolism. The main degradation product, DMST, is more persistent than the parent compound. The mobility of this compound in soil is low, suggesting a limited potential for leaching to groundwater. However, the fate of its more mobile degradation products warrants consideration in comprehensive environmental risk assessments. This guide provides a summary of the key processes governing the environmental fate of this compound, along with standardized methodologies for their investigation. Further research focusing on the photolytic degradation of this compound and the formation of minor degradation products would contribute to a more complete understanding of its environmental behavior.

References

Tolylfluanid metabolism in plant and animal models

An In-depth Technical Guide to Tolylfluanid Metabolism in Plant and Animal Models

Introduction

This compound (N-dichlorofluoromethylthio-N′,N′-dimethyl-N-p-tolylsulfamide) is a broad-spectrum fungicide used in agriculture to protect fruit and ornamental plants against a variety of fungal diseases, including gray mold and late blight.[1] It is structurally related to dichlofluanid.[2] Understanding the metabolic fate of this compound in both plant and animal systems is crucial for assessing its toxicological risk, establishing maximum residue limits (MRLs), and ensuring food safety. This guide provides a detailed technical overview of the metabolic pathways, quantitative residue data, and experimental methodologies used to study this compound in various biological models.

Metabolism in Animal Models

Studies in animal models, primarily rats and lactating goats, demonstrate that this compound is rapidly and extensively absorbed, metabolized, and excreted following oral administration.[3][4] There is no evidence of significant accumulation in the body.[2]

Absorption, Distribution, and Excretion

Upon oral administration to rats, this compound is almost completely absorbed (>95%).[3] Peak plasma concentrations are typically reached within 1.5 to 2 hours.[3] The absorbed compound is then rapidly eliminated, primarily through urine (56-80%) and to a lesser extent, feces (12-36%), within 48 hours.[5][6] Biliary excretion accounts for approximately 14% of the total elimination.[3][4] Less than 0.5% of the administered dose is retained in the body after two days, with the highest residual concentrations found in the liver, kidneys, and thyroid.[2][3]

Metabolic Pathway

The biotransformation of this compound in animals is extensive, with no parent compound detected in urine or feces.[4] The metabolic pathway is dependent on the specific part of the molecule. The initial and most significant step is the cleavage of the N-S bond, which splits the molecule into two primary moieties.[7]

-

Metabolism of the Phenyl Moiety : The tolyl-dimethylsulfamide portion of the molecule forms N,N-dimethyl-N´-(4-methylphenyl)sulfamide (DMST). DMST is further metabolized through oxidation of the aryl-methyl group to form 4-hydroxymethyl-DMST, which is then oxidized to 4-(dimethylaminosulfonylamino)benzoic acid.[2] This benzoic acid derivative can be conjugated with glycine (B1666218) to yield the corresponding hippuric acid.[2] In urine, the major metabolite from the phenyl-labeled this compound is 4-(dimethylaminosulfonylamino)benzoic acid, accounting for about 68% of the total radioactive residue (TRR), along with a smaller amount of 4-(methylaminosulfonylamino)benzoic acid (approx. 5% of TRR).[2]

-

Metabolism of the Dichlorofluoromethylthio Moiety : The -SCCl2F side chain is metabolized to thiazolidine-2-thione-4-carboxylic acid (TTCA).[2][3] When rats are administered this compound labeled at the dichlorofluoromethyl carbon, TTCA is the main metabolite found in urine, accounting for 73-74% of the radioactivity.[2] This indicates that the side chain likely reacts with cysteine.[7]

The metabolic pathways are illustrated in the diagram below.

Caption: Proposed metabolic pathway of this compound in animals.

Quantitative Data in Animal Models

The distribution of this compound and its metabolites varies across different tissues and excretory routes. The following tables summarize key quantitative findings from studies on rats and a lactating goat.

Table 1: Excretion and Residue of [U-phenyl-14C]this compound in Rats (48h post-dose)

| Parameter | Value (% of Administered Radioactivity) |

|---|---|

| Excretion | |

| Urine | 75 - 80% |

| Feces | 14 - 25% |

| Expired Air | ~0.06% |

| Residue | |

| Total Body | 0.07 - 0.20% |

Source: Data compiled from JMPR evaluations.[3]

Table 2: Major Metabolites in Rat Excreta (% of Recovered Radioactivity)

| Labeling | Matrix | Metabolite | Percentage |

|---|---|---|---|

| [U-phenyl-14C] | Urine | 4-(dimethylaminosulfonylamino)benzoic acid | ~68% |

| [U-phenyl-14C] | Urine | 4-(methylaminosulfonylamino)benzoic acid | ~5% |

| [dichlorofluoromethyl-14C] | Urine | Thiazolidine-2-thione-4-carboxylic acid (TTCA) | 73 - 74% |

| [U-phenyl-14C] | Feces | This compound (parent) | ~8% |

| [U-phenyl-14C] | Feces | DMST | ~7% |

Source: Data compiled from FAO and INCHEM reports.[2][4]

Table 3: Distribution of Residues in a Lactating Goat (3 days at 10 mg/kg bw/day)

| Tissue/Fluid | Total Radioactive Residue (TRR) (mg/kg) | Major Metabolites Identified |

|---|---|---|

| Liver | 2.3 | 4-(dimethylaminosulfonylamino)benzoic acid, Hippuric acid conjugate |

| Kidney | 0.29 | 4-(dimethylaminosulfonylamino)benzoic acid, Hippuric acid conjugate |

| Muscle | 0.02 | Demethylated metabolites (minor) |

| Fat | 0.08 | DMST |

| Milk (26h) | 0.04 | 4-(dimethylaminosulfonylamino)benzoic acid |

Source: Data from a study by Ecker and Weber, 1995, as cited in the FAO report.[2]

Experimental Protocols

A representative experimental design for an animal metabolism study is outlined below.

Caption: Generalized workflow for a this compound metabolism study in rats.

-

Test System : Wistar rats are commonly used.[4] Studies often include both male and female animals to assess sex differences.

-

Test Substance : this compound is radiolabeled, typically with 14C on either the phenyl ring or the dichlorofluoromethyl group, to facilitate tracing.[2]

-

Dosing : The test substance is administered orally, often by gavage, at various dose levels (e.g., 2 mg/kg bw and 100 mg/kg bw) to assess dose-dependency.[4][6]

-

Sample Collection : Animals are housed in metabolism cages that allow for the separate collection of urine, feces, and expired air over a period (e.g., 48 hours).[4] At the end of the study, blood and various tissues are collected.[3]

-

Analytical Methods : Total radioactivity in samples is quantified using Liquid Scintillation Counting (LSC). Metabolite separation and identification are performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.[4]

Metabolism in Plant Models

Studies on the fate of this compound have been conducted on several crops, including apples, grapes, strawberries, and lettuce, after foliar application.[2]

Metabolic Pathway

Similar to animals, the primary metabolic step in plants is the cleavage of the N-S bond, yielding DMST and a derivative of the -SCCl2F side chain.[2] However, the subsequent transformations and the residue profile differ significantly.

-

The parent this compound is often the major component of the residue, particularly on the surface of the treated plant.[2] For instance, in lettuce, unchanged this compound accounted for over 90% of the total radioactive residue 21 days after application.[2]

-

DMST is further metabolized via several pathways, including hydroxylation of the phenyl ring and the aryl-methyl group.

-

The primary metabolites are hydroxylated derivatives of DMST, such as 4-hydroxymethyl-DMST, 2-hydroxyphenyl-DMST, and 3-hydroxyphenyl-DMST.[2]

-

These hydroxylated metabolites are then conjugated with sugars to form glucosides, which can be further conjugated to form more complex glycosides.[2]

-

The rate of metabolism varies between plant species. Grapes show a higher metabolic rate, where 4-hydroxymethyl-DMST-glucoside becomes the major residue component, compared to lettuce or apples where the parent compound dominates.[2]

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data in Plant Models

The composition of the residue in plants is highly dependent on the plant species and the time after application.

Table 4: Residue Composition in Various Crops after Application of [U-phenyl-14C]this compound

| Crop | Time After Last Application (Days) | This compound (% of TRR) | DMST (% of TRR) | 4-hydroxymethyl-DMST-glucoside (% of TRR) | 2-hydroxyphenyl-DMST-glucoside (% of TRR) |

|---|---|---|---|---|---|

| Lettuce | 7 | >90% | Identified as minor | Identified as minor | - |

| Apple (Fruit) | 14 | 86.8% | 2.1% | 0.8% | - |

| Grape (Fruit) | 35 | 12.1% | 1.8% | 27.6% | 13.9% |

| Strawberry (Fruit) | 14 | 75.9% | 7.3% | 0.8% | - |

Source: Data compiled from the FAO JMPR evaluation.[2]

Experimental Protocols

A typical protocol for a plant metabolism study involves the following steps.

-